PA22-2

Description

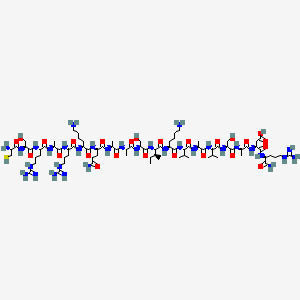

H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2 is a 19-amino acid synthetic peptide derived from the laminin A chain (residues 2091–2108) . It is implicated in promoting tumor metastasis by stimulating collagenase IV activity, a key enzyme in basement membrane degradation, which facilitates tumor cell invasion and colonization . The peptide’s sequence includes a critical Ile-Lys-Val-Ala-Val (IKVAV) motif, known to enhance liver colonization in metastatic cancer models . Its molecular weight is 2017.32 g/mol, with the empirical formula C₈₂H₁₄₉N₃₁O₂₆S . This peptide has been utilized as a research tool to study laminin-mediated metastatic pathways .

Properties

Molecular Formula |

C82H150N32O25S |

|---|---|

Molecular Weight |

2016.3 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C82H150N32O25S/c1-12-39(6)60(79(139)107-48(21-14-16-28-84)72(132)113-58(37(2)3)77(137)101-44(11)66(126)112-59(38(4)5)78(138)111-53(33-115)74(134)100-43(10)64(124)108-52(32-57(119)120)73(133)102-46(61(87)121)22-17-29-94-80(88)89)114-76(136)55(35-117)109-65(125)41(8)97-62(122)40(7)98-69(129)51(25-26-56(86)118)106-70(130)47(20-13-15-27-83)104-71(131)50(24-19-31-96-82(92)93)103-63(123)42(9)99-68(128)49(23-18-30-95-81(90)91)105-75(135)54(34-116)110-67(127)45(85)36-140/h37-55,58-60,115-117,140H,12-36,83-85H2,1-11H3,(H2,86,118)(H2,87,121)(H,97,122)(H,98,129)(H,99,128)(H,100,134)(H,101,137)(H,102,133)(H,103,123)(H,104,131)(H,105,135)(H,106,130)(H,107,139)(H,108,124)(H,109,125)(H,110,127)(H,111,138)(H,112,126)(H,113,132)(H,114,136)(H,119,120)(H4,88,89,94)(H4,90,91,95)(H4,92,93,96)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1 |

InChI Key |

VWUQXESDDMVECY-YJTOHMMESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

Coupling: Addition of the next amino acid in the sequence, activated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process, ensuring high purity and yield. Automated peptide synthesizers are often used to streamline the synthesis, and high-performance liquid chromatography (HPLC) is employed for purification.

Chemical Reactions Analysis

Types of Reactions

H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2: can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds with another cysteine, stabilizing the peptide structure.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or air oxidation.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical modification using reagents like N-hydroxysuccinimide (NHS) esters.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2: has several scientific research applications:

Mechanism of Action

The peptide H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2 exerts its effects by interacting with cell surface receptors and extracellular matrix components. It promotes cell adhesion, migration, and differentiation by binding to integrins and other cell surface receptors. This interaction activates intracellular signaling pathways, leading to various cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Mechanistic Insights

Target Peptide vs. IKVAV Peptide :

Both peptides are derived from laminin A chain and promote metastasis, but their mechanisms differ. The target peptide enhances collagenase IV activity, directly degrading basement membranes , whereas the IKVAV motif facilitates homotypic tumor cell aggregation and liver retention . Structural analysis shows the target peptide’s extended sequence (vs. IKVAV’s short motif) allows broader receptor interactions .Target Peptide vs. Antimicrobial Peptides (Magainin 2a, LfcinB) :

While the target peptide is pro-metastatic, Magainin 2a and LfcinB exhibit antitumor activity. Magainin 2a disrupts bacterial membranes via amphipathic α-helical structures , whereas LfcinB targets cancer cell mitochondria . The target peptide lacks cationic residues critical for membrane disruption, explaining its divergent role .Target Peptide vs. GRGDSP :

GRGDSP inhibits metastasis by blocking integrin-mediated adhesion , contrasting with the target peptide’s collagenase-driven invasiveness. Both peptides bind arginine-rich domains but modulate opposing pathways (anti-adhesion vs. pro-degradation) .

Pharmacological Data

Key Research Findings

Q & A

Q. What is the primary biological function of this peptide in cancer metastasis research?

This 19-amino-acid peptide, derived from the laminin A chain, promotes metastasis by stimulating tumor cell attachment, migration, and collagenase IV secretion. Methodologically, its activity is validated using murine melanoma models (e.g., B16-F10 cells) injected intravenously or intraperitoneally, followed by quantification of lung metastases and collagenase IV assays via fluorogenic substrates or zymography .

Q. What methodologies are recommended for synthesizing this peptide with high purity?

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is standard. Critical steps include:

- Orthogonal protection for cysteine (e.g., Trt or Acm groups) to prevent disulfide bond scrambling.

- Cleavage with trifluoroacetic acid (TFA)/scavenger cocktails to remove protecting groups.

- Purification via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to achieve >95% purity, as demonstrated in Fig. 2 of . Quality control requires MALDI-TOF MS for mass verification and analytical HPLC for purity assessment .

Q. How is the peptide structurally characterized to confirm its sequence and folding?

Use circular dichroism (CD) spectroscopy to analyze secondary structure in aqueous buffers. For disulfide bond verification, employ:

Q. What are the key residues essential for its neurogenic and metastatic activities?

Functional studies identify Arg³, Arg⁵, and Lys⁶ as critical for binding to integrin-like receptors, while the C-terminal Arg¹⁹ stabilizes interactions with collagenase IV. Alanine scanning mutagenesis and competitive inhibition assays (e.g., using scrambled peptides) validate these residues .

Q. What storage conditions preserve peptide stability for long-term use?

Store lyophilized peptide at -20°C in airtight, light-protected vials. For solubilization, use sterile PBS (pH 7.4) or acetic acid (0.1% v/v), aliquot to avoid freeze-thaw cycles, and confirm stability via HPLC and activity assays after 6–12 months .

Advanced Research Questions

Q. How to design experiments to isolate the peptide’s role in basement membrane degradation vs. cell migration?

- In vitro: Use Boyden chambers with Matrigel-coated inserts to separate migration (uncoated) from invasion (Matrigel-coated). Measure collagenase IV secretion via ELISA.

- In vivo: Employ CRISPR-edited tumor cells lacking collagenase IV (MMP2/9) and compare metastasis rates with wild-type cells. Reference Kanemoto et al. (1990) for baseline protocols .

Q. How to resolve contradictory data on its neurogenic support vs. metastatic promotion?

Context-dependent effects may arise from tissue-specific receptor expression (e.g., neuronal vs. tumor integrins). To dissect mechanisms:

- Perform RNA-seq on neuron-like cells vs. metastatic cells post-treatment to identify divergent signaling pathways (e.g., PI3K/Akt in neurons vs. ERK in tumors).

- Use receptor-blocking antibodies (e.g., anti-β1 integrin) to isolate binding targets .

Q. What in silico approaches model peptide-receptor interactions for rational design?

- Molecular dynamics (MD) simulations (e.g., GROMACS) to study conformational stability in aqueous environments.

- Docking studies (AutoDock Vina) against laminin receptors (e.g., α6β1 integrin) using the peptide’s NMR-derived structure as input.

- Machine learning (AlphaFold) predicts mutational impacts on binding affinity .

Q. How to optimize the peptide for structure-activity relationship (SAR) studies?

- Backbone modifications: Incorporate D-amino acids at protease-prone sites (e.g., Ser² or Asp¹⁷) to enhance stability.

- Side-chain alterations: Replace Arg³ with citrulline to assess charge-dependent interactions.

- Cyclization: Link Cys¹ and C-terminal residues via disulfide or lactam bridges to restrict conformational flexibility .

Q. What advanced techniques quantify collagenase IV activation kinetics?

- Fluorescence resonance energy transfer (FRET): Use quenched substrates (e.g., DQ-collagen IV) to measure real-time cleavage.

- Surface plasmon resonance (SPR): Immobilize the peptide on a sensor chip and quantify binding kinetics with MMP2/9.

- Microscale thermophoresis (MST): Determine dissociation constants (Kd) for peptide-enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.